Sodium 3-methylsulphanilate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 3-methylsulphanilate is an organic compound that appears as a colorless crystalline solid at room temperature. It is known for its lack of odor and is classified as an organic substance . This compound is part of the broader class of sulfinates, which are versatile building blocks in organic synthesis .

Méthodes De Préparation

The synthesis of sodium 3-methylsulphanilate typically involves the sulfonation of 3-methylbenzenesulfonic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Sodium 3-methylsulphanilate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: It participates in nucleophilic substitution reactions to form sulfonamides and other derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include sulfonic acids, sulfides, and sulfonamides .

Applications De Recherche Scientifique

Applications in Dye Manufacturing

Sodium 3-methylsulphanilate plays a significant role in the dye industry, particularly in the production of:

- Acid Dyes : Used for dyeing wool, silk, and nylon.

- Direct Dyes : Suitable for cotton and paper.

- Reactive Dyes : These dyes form covalent bonds with the fiber, providing excellent wash fastness.

Table 1: Types of Dyes Produced Using this compound

| Type of Dye | Application | Characteristics |

|---|---|---|

| Acid Dyes | Wool, silk, nylon | Bright colors, good fastness |

| Direct Dyes | Cotton, paper | Easy application, moderate fastness |

| Reactive Dyes | Cellulosic fibers | Excellent wash fastness |

Agricultural Applications

In agriculture, this compound is utilized primarily as a pesticide. It is effective against various crop diseases such as wheat rust. Application methods typically involve spraying diluted solutions on affected crops.

Case Study: Wheat Rust Control

A study demonstrated the efficacy of this compound in controlling wheat rust. When applied at a concentration of 250 times the original solution every 7-10 days, it significantly reduced disease incidence.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form diazo compounds is particularly useful in developing sulfa drugs, which are vital for treating bacterial infections.

Environmental Impact and Safety

While this compound has beneficial applications, its environmental impact must be considered. It can be found in leachates from landfills due to its widespread use in dyes and pesticides. Safety data indicate that it has low toxicity; however, proper handling and disposal are essential to minimize environmental risks.

Table 2: Safety Profile of this compound

| Property | Value |

|---|---|

| Toxicity | Low |

| Solubility | 170 g/L |

| Recommended Storage | Below +30°C |

Future Directions and Research Needs

Further research is needed to explore new applications of this compound, particularly in green chemistry and sustainable practices. Investigating its potential as a biodegradable alternative in various industrial processes could enhance its applicability while reducing environmental impact.

Mécanisme D'action

The mechanism of action of sodium 3-methylsulphanilate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .

Comparaison Avec Des Composés Similaires

Sodium 3-methylsulphanilate can be compared to other sulfinates such as sodium benzenesulfinate and sodium toluenesulfinate. While all these compounds share similar reactivity patterns, this compound is unique due to its specific methyl substitution, which can influence its reactivity and the types of products formed. Other similar compounds include:

- Sodium benzenesulfinate

- Sodium toluenesulfinate

- Sodium methanesulfinate

These compounds are also used as building blocks in organic synthesis and share similar applications in chemistry and industry .

Activité Biologique

Sodium 3-methylsulphanilate, also known as sodium sulfanilate, is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

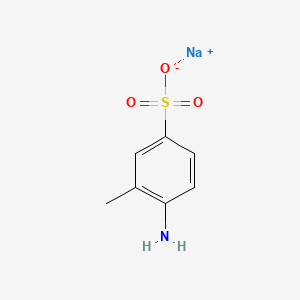

This compound has the following chemical structure:

- Molecular Formula : C₇H₉NaO₃S

- Molecular Weight : 196.21 g/mol

This compound is characterized by the presence of a sulfonate group, which contributes to its solubility in water and its interaction with biological systems.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it can enhance the efficacy of various antibiotics when used in combination therapies. For instance, studies have shown that sodium sulfanilate can improve the antibacterial activity of vancomycin against resistant strains of bacteria. This enhancement is attributed to its ability to modify the cell wall structure of bacteria, making them more susceptible to antibiotics .

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC) method. The MIC values for sodium sulfanilate against several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Disruption of Cell Wall Synthesis : Sodium sulfanilate interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to treatment.

- Synergistic Effects : When combined with other antibiotics, sodium sulfanilate enhances their penetration and efficacy, leading to improved therapeutic outcomes.

Study on Antimicrobial Efficacy

A notable study investigated the synergistic effects of sodium sulfanilate with various antibiotics against multidrug-resistant bacterial strains. The results demonstrated that combining sodium sulfanilate with beta-lactam antibiotics significantly reduced the MIC values compared to using these antibiotics alone .

Clinical Application

In a clinical setting, this compound has been used as an adjunct treatment for skin infections caused by resistant strains. Patients treated with a combination of sodium sulfanilate and standard antibiotic therapy showed faster recovery times and reduced bacterial load compared to those receiving antibiotics alone.

Propriétés

Numéro CAS |

63450-43-1 |

|---|---|

Formule moléculaire |

C7H9NNaO3S |

Poids moléculaire |

210.21 g/mol |

Nom IUPAC |

sodium;4-amino-3-methylbenzenesulfonate |

InChI |

InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11); |

Clé InChI |

CSUXUDMQKNKKJP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+] |

SMILES canonique |

CC1=C(C=CC(=C1)S(=O)(=O)O)N.[Na] |

Key on ui other cas no. |

63450-43-1 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.